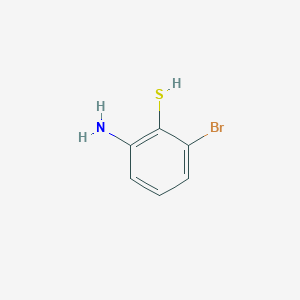

2-Amino-6-bromobenzenethiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-6-bromobenzenethiol is a chemical compound with the molecular formula C6H6BrNS . It is a derivative of benzothiazole, a bicyclic compound with a benzene ring fused to a thiazole ring .

Synthesis Analysis

The synthesis of 2-Amino-6-bromobenzenethiol and its derivatives is a topic of interest in recent research . One method involves the Suzuki cross-coupling reaction, which is a type of palladium-catalyzed carbon-carbon bond-forming reaction . This method is considered efficient and environmentally friendly .Molecular Structure Analysis

The molecular structure of 2-Amino-6-bromobenzenethiol consists of a benzene ring attached to a thiazole ring with a bromine atom at the 6th position and an amino group at the 2nd position . The average mass of the molecule is 204.087 Da .Physical And Chemical Properties Analysis

Amino acids, which are structurally similar to 2-Amino-6-bromobenzenethiol, are known to have high melting points, greater than 200°C . They are soluble in water and slightly soluble in alcohol . The solubility depends on the pH of the solvent and the temperature .Scientific Research Applications

Synthesis of Biologically Active Derivatives

2-Amino-6-bromobenzenethiol is used in the synthesis of biologically active compounds based on 2-aminobenzothiazole . These compounds play a key role in the design of biologically active compounds .

Antiviral Activity

Compounds derived from 2-aminobenzothiazole, which 2-Amino-6-bromobenzenethiol can be used to synthesize, have shown antiviral activity . This has become especially relevant due to the threat of outbreaks of epidemics associated with the emergence and spread of various viruses .

Anti-Inflammatory Activity

6-substituted amide derivatives of 2-aminobenzothiazole, which can be synthesized from 2-Amino-6-bromobenzenethiol, have shown high anti-inflammatory activity .

Corrosion Inhibitor

2-Amino-6-bromobenzenethiol has been researched as a corrosion inhibitor for copper in sulfuric acid . It acts as a modest cathodic-type inhibitor with a maximum achievable inhibition efficiency of 94.6% at 1 mM .

Medicinal Chemistry

The combination of an amino and a thiol group in 2-Amino-6-bromobenzenethiol presents potential for exploring its application in medicinal chemistry. The amino group can be involved in hydrogen bonding with biological targets, while the thiol group can participate in covalent bond formation with specific amino acids in proteins.

Green Chemistry

In the context of green synthesis, one-pot multicomponent reactions with the participation of 2-aminobenzothiazole are a promising trend in the synthesis of its bioactive derivatives . This approach has a number of advantages: they are simple in experimental execution, are characterized by high yields of the target products in a relatively short reaction time, and more often proceed in the absence of a solvent .

Safety and Hazards

Future Directions

The future directions for the research and development of 2-Amino-6-bromobenzenethiol and its derivatives could involve the exploration of their potential biological activities. Benzothiazole derivatives have been found to exhibit a wide range of biological activities, making them promising candidates for drug discovery .

properties

IUPAC Name |

2-amino-6-bromobenzenethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNS/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDKDKXYKTCNBIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-bromobenzenethiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B2829927.png)

![2-Cyclohex-3-en-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2829930.png)

![N-ethyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2829935.png)

![1-(1-(4-bromobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2829941.png)

![6-methyl-N-[5-(2-methylbenzyl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B2829943.png)

![4-[butyl(methyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2829945.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2829946.png)

![2-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2829949.png)